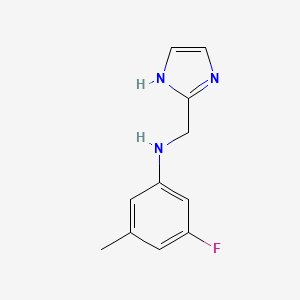![molecular formula C19H18N2O5S B2472924 3-(2-氧代-2-(3-(苯磺酰基)吡咯烷-1-基)乙基)苯并[d]噁唑-2(3H)-酮 CAS No. 1448054-90-7](/img/structure/B2472924.png)
3-(2-氧代-2-(3-(苯磺酰基)吡咯烷-1-基)乙基)苯并[d]噁唑-2(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-oxo-2-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that features a benzo[d]oxazole core structure
科学研究应用
3-(2-oxo-2-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.
作用机制
Target of Action
The primary target of this compound is the LasB system of Gram-negative bacteria . The LasB system is a part of the quorum sensing pathways in bacteria, which are used for cell-cell communication and coordinating behaviors such as biofilm formation and pathogenesis .
Mode of Action
The compound interacts with its target by binding to the active site of the Pseudomonas aeruginosa quorum sensing LasR system . This interaction inhibits the quorum sensing pathways, thereby disrupting bacterial communication and coordination .
Biochemical Pathways
The compound affects the quorum sensing pathways in bacteria . These pathways are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms, and to coordinate behaviors such as biofilm formation, virulence production, and other pathogenesis . By inhibiting these pathways, the compound can prevent the formation of biofilm, reduce the production of toxins, and discourage bacteria from developing future resistance .
Pharmacokinetics
The compound was evaluated for its growth inhibitory activities at high concentrations up to 1000 μg ml −1 toward pseudomonas aeruginosa , suggesting that it has some level of bioavailability.
Result of Action
The compound’s action results in the inhibition of the LasB system , leading to promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively . In addition, it showed moderate anti-biofilm formation of Pseudomonas aeruginosa .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the concentration of the compound can affect its growth inhibitory activities . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the benzo[d]oxazole core: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Introduction of the pyrrolidine moiety: This step involves the reaction of the benzo[d]oxazole intermediate with a pyrrolidine derivative, often under basic conditions.
Phenylsulfonyl group addition: The final step includes the sulfonylation of the pyrrolidine nitrogen with a phenylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
3-(2-oxo-2-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxo group or other reducible functionalities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzo[d]oxazole core or the pyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary widely but may include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
相似化合物的比较
Similar Compounds
Benzo[d]thiazole derivatives: These compounds share a similar core structure and have comparable applications in medicinal chemistry and material science.
Pyrrolidine derivatives: Compounds with a pyrrolidine moiety often exhibit similar reactivity and biological activity.
Phenylsulfonyl derivatives: These compounds are known for their role in various chemical reactions and their potential biological activity.
Uniqueness
3-(2-oxo-2-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is unique due to the combination of its structural elements, which confer specific chemical and biological properties
属性
IUPAC Name |
3-[2-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c22-18(13-21-16-8-4-5-9-17(16)26-19(21)23)20-11-10-15(12-20)27(24,25)14-6-2-1-3-7-14/h1-9,15H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJODWQXDIHHHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)CN3C4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-chlorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2472841.png)








![2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide](/img/structure/B2472855.png)
![N-(3-fluoro-4-methylphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2472856.png)
![4-(2,4-Dichlorophenyl)-2-morpholino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2472858.png)
![3,4-dihydro-2-methyl-2H-Pyrido[3,2-b]-1,4-oxazine](/img/structure/B2472861.png)
![(13E)-13-[(2-fluorophenyl)methylidene]-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-one](/img/structure/B2472864.png)
